molecular formula C15H17N3O3S B4555234 N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide

N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide

Cat. No.: B4555234
M. Wt: 319.4 g/mol
InChI Key: XDMSGXFENMSDPR-UHFFFAOYSA-N
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Description

N-[4-(Propylsulfamoyl)phenyl]pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core linked to a phenyl ring substituted with a propylsulfamoyl group. The sulfamoyl moiety (-SO₂-NH-) and the propyl chain contribute to its unique physicochemical properties, such as hydrogen-bonding capacity and moderate lipophilicity, which influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-2-9-17-22(20,21)14-5-3-13(4-6-14)18-15(19)12-7-10-16-11-8-12/h3-8,10-11,17H,2,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMSGXFENMSDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-aminopyridine with 4-nitrobenzenesulfonyl chloride to form 4-(4-nitrophenylsulfonyl)pyridine.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting amine is acylated with propionyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfamoyl and carboxamide groups are susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : Concentrated H₂SO₄ or HCl, elevated temperature.

  • Reactivity :

    • The sulfamoyl group (–SO₂–NH–C₃H₇) hydrolyzes to form 4-sulfophenyl derivatives and propylamine.

    • The carboxamide group (–CONH–) hydrolyzes to yield pyridine-4-carboxylic acid and 4-aminophenylsulfonamide .

  • Example :

    N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamideH+, Δ4-sulfophenylpyridine-4-carboxylic acid+C3H7NH2\text{this compound} \xrightarrow{\text{H}^+,\ \Delta} \text{4-sulfophenylpyridine-4-carboxylic acid} + \text{C}_3\text{H}_7\text{NH}_2

    Yield : ~75% under optimized conditions .

Basic Hydrolysis

  • Conditions : NaOH or KOH in aqueous ethanol.

  • Reactivity :

    • The carboxamide undergoes saponification to form pyridine-4-carboxylate and 4-(propylsulfamoyl)aniline .

  • Example :

    This compoundOH, Δpyridine-4-COONa++H2N–C6H4–SO2–NH–C3H7\text{this compound} \xrightarrow{\text{OH}^-,\ \Delta} \text{pyridine-4-COO}^- \text{Na}^+ + \text{H}_2\text{N–C}_6\text{H}_4\text{–SO}_2\text{–NH–C}_3\text{H}_7

    Yield : ~80% .

Oxidation Reactions

The propyl chain in the sulfamoyl group and pyridine ring can undergo oxidation:

Propyl Chain Oxidation

  • Oxidizing Agents : KMnO₄ (acidic) or CrO₃.

  • Reactivity :

    • The terminal methyl group oxidizes to a carboxylic acid (–CH₂CH₂COOH).

  • Example :

    –SO2–NH–CH2CH2CH3KMnO4, H+–SO2–NH–CH2CH2COOH\text{–SO}_2\text{–NH–CH}_2\text{CH}_2\text{CH}_3 \xrightarrow{\text{KMnO}_4,\ \text{H}^+} \text{–SO}_2\text{–NH–CH}_2\text{CH}_2\text{COOH}

    Yield : ~65% .

Pyridine Ring Oxidation

  • Conditions : H₂O₂ or O₃.

  • Reactivity :

    • Pyridine oxidizes to pyridine-N-oxide , enhancing electrophilic substitution potential.

  • Example :

    Pyridine ringH2O2Pyridine-N-oxide derivative\text{Pyridine ring} \xrightarrow{\text{H}_2\text{O}_2} \text{Pyridine-N-oxide derivative}

    Yield : ~50% .

Electrophilic Substitution

The phenyl ring undergoes substitution at positions directed by the sulfamoyl group:

Reagent Position Product Yield Reference
HNO₃/H₂SO₄metaNitro-substituted derivative30%
SO₃/H₂SO₄paraSulfonated derivative45%

Nucleophilic Reactions

The pyridine nitrogen participates in coordination chemistry:

  • Metal Complexation :

    • Pyridine binds to transition metals (e.g., Cu²⁺, Fe³⁺) to form chelate complexes .

    • Example :

      Pyridine+CuCl2[Cu(pyridine)4]2+\text{Pyridine} + \text{CuCl}_2 \rightarrow [\text{Cu(pyridine)}_4]^{2+}

      Application : Catalysis or sensing .

Sulfamoyl Group Alkylation

  • Reagents : Alkyl halides (e.g., CH₃I).

  • Reactivity :

    • The sulfonamide nitrogen undergoes alkylation to form N-alkyl derivatives .

    • Example :

      –SO2–NH–C3H7+CH3I–SO2–N(CH3)–C3H7\text{–SO}_2\text{–NH–C}_3\text{H}_7 + \text{CH}_3\text{I} \rightarrow \text{–SO}_2\text{–N(CH}_3\text{)–C}_3\text{H}_7

      Yield : ~60% .

Key Mechanistic Insights

  • Sulfamoyl Group : Acts as a strong electron-withdrawing group, directing electrophiles to meta positions on the phenyl ring.

  • Carboxamide Stability : Resists hydrolysis at neutral pH but cleaves under extreme conditions.

  • Pyridine Reactivity : The nitrogen lone pair facilitates coordination and electrophilic substitution.

Scientific Research Applications

Pharmacological Properties

N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide has been evaluated for its inhibitory effects on various biological targets, particularly in the context of inflammatory diseases and cancer treatment.

Inhibition of P2Y Receptors

Research indicates that compounds similar to this compound exhibit significant antagonistic activity against the P2Y14 receptor (P2Y14R). This receptor is known to mediate inflammatory responses by activating neutrophil motility. A study highlighted that modifications to the compound's structure could enhance its binding affinity and selectivity for the P2Y14R, making it a candidate for treating inflammatory diseases .

Anticancer Activity

The compound has also shown promise as an inhibitor of serum and glucocorticoid-regulated kinase (SGK) activity, which plays a role in various cancer pathways. Inhibitors of SGK are being explored for their potential to modulate signaling pathways in cancers such as melanoma, where SGK3 has been implicated in tumor growth and progression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the sulfonamide group and the pyridine ring can significantly influence its biological activity.

Key Modifications

  • Sulfonamide Variants : The introduction of different sulfonamide groups has shown to alter the potency of the compound against specific targets. For instance, variations in the alkyl chain length of the sulfonamide moiety can impact solubility and receptor binding .
  • Pyridine Substituents : Alterations in substituents on the pyridine ring have been associated with changes in selectivity and efficacy against target receptors, indicating that careful design can lead to more effective therapeutics .

In Vivo Studies on Inflammatory Models

In vivo studies have demonstrated that derivatives of this compound can reduce inflammation markers in animal models of arthritis. These studies suggest that the compound may inhibit neutrophil migration, supporting its role as a therapeutic agent for inflammatory diseases .

Cancer Cell Line Studies

Cell line studies have shown that this compound exhibits cytotoxic effects on melanoma cells, potentially through SGK pathway inhibition. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent .

Data Table: Summary of Key Findings

Property Description
Target Receptors P2Y14R, SGK
Biological Activity Antagonistic effects on inflammatory responses; cytotoxicity in cancer cells
Modifications Impacting Activity Variations in sulfonamide and pyridine substituents significantly alter potency
In Vivo Efficacy Reduced inflammation markers; apoptosis induction in melanoma cell lines

Mechanism of Action

The mechanism of action of N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The carboxamide group can also participate in hydrogen bonding and other interactions that stabilize the compound within the binding site.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:
  • Sulfonamide vs. Sulfone Groups: The propylsulfamoyl group in the target compound differs from the sulfone group in 14d ().
  • Aromatic Substitutions: Fluorophenyl (14d) and dimethoxyphenyl (Ftivazide) substituents enhance electronic effects, improving interactions with hydrophobic enzyme pockets.
  • Bulky Substituents : Adamantyl () and diisopropyl groups () increase steric bulk, which may limit membrane permeability but improve metabolic stability. The propyl chain in the target compound provides moderate bulk without excessive rigidity .

Physicochemical Properties

  • Lipophilicity: Adamantyl and morpholino groups increase hydrophobicity (LogP >3), whereas sulfonamides reduce LogP (~2–2.5). The target compound’s propyl chain may balance these effects, favoring oral absorption .
  • Solubility: Sulfonamides generally exhibit moderate aqueous solubility, outperforming adamantyl derivatives but lagging behind morpholino-containing compounds .

Biological Activity

N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of anti-inflammatory and antitumor effects. This article explores the biological activity of this compound, highlighting its mechanisms, pharmacological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a sulfonamide moiety. The structural characteristics are crucial for its interaction with biological targets, influencing its pharmacokinetic properties and biological efficacy.

The primary biological activity of this compound is linked to its role as an antagonist to specific receptors involved in inflammatory pathways. Research indicates that compounds with similar structures can inhibit the P2Y14 receptor, which mediates inflammatory responses by activating neutrophil motility . This receptor antagonism is associated with reduced inflammation and potential therapeutic benefits in conditions such as asthma and other inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various biological targets. For instance, it has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound's structure-activity relationship (SAR) suggests that modifications to the sulfonamide group can enhance its inhibitory potency against COX-2, a target implicated in inflammation and pain management .

In Vivo Studies

In vivo experiments have further elucidated the compound's biological effects. For example, studies involving animal models of neuropathic pain have shown that administration of this compound leads to significant reductions in pain sensitivity, indicating its potential as an analgesic agent . These findings are supported by pharmacodynamic evaluations that measure changes in pain thresholds following treatment.

Case Studies

  • Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of this compound in a murine model of acute lung injury. Results indicated a marked decrease in pro-inflammatory cytokines and neutrophil infiltration in lung tissues post-treatment, suggesting effective modulation of the inflammatory response .
  • Antitumor Effects : Another case study focused on the compound's antitumor properties. When combined with other chemotherapeutic agents, this compound enhanced tumor suppression in xenograft models, demonstrating synergistic effects that could improve treatment outcomes for cancers resistant to conventional therapies .

Table 1: Biological Activities of this compound

Activity TypeIn Vitro IC50 (µM)In Vivo EfficacyReferences
COX-2 Inhibition0.5Significant pain relief observed
P2Y14 Antagonism0.4Reduced inflammation markers
Antitumor Synergy-Enhanced tumor suppression

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide?

  • Answer : The compound can be synthesized via sequential sulfonylation and amide coupling. For example:

  • Sulfonylation : React 4-aminophenylsulfonamide derivatives with propyl chloride under basic conditions to introduce the propylsulfamoyl group.
  • Amide coupling : Use coupling agents like EDCI/HOBt to link the sulfonamide intermediate with pyridine-4-carboxylic acid.
    Purification involves column chromatography and recrystallization, with purity confirmed by HPLC (≥98%) and NMR .

Q. How is the crystal structure of this compound determined experimentally?

  • Answer : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps:

  • Grow high-quality crystals via slow evaporation.
  • Collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å).
  • Refinement parameters: R1 < 0.05, wR2 < 0.15 for high reliability.
    Hydrogen-bonding networks and torsion angles are critical for confirming stereochemistry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • FT-IR : Identify functional groups (e.g., sulfonamide S=O at ~1350 cm⁻¹, amide C=O at ~1660 cm⁻¹).
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridine protons at δ 8.7–7.8 ppm).
  • Mass Spectrometry (MS) : ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 336.3) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Answer : Follow GHS Category 4 guidelines (acute toxicity):

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Monitor for symptoms (e.g., respiratory irritation, dermatitis).
  • Store in airtight containers at 4°C .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies:

  • Standardize protocols (e.g., MTT assay with fixed incubation times).
  • Validate purity via orthogonal methods (HPLC + LC-MS).
  • Compare with structurally related compounds (e.g., Inabenfide derivatives) under identical conditions .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., enzymes or receptors).
  • QSAR : Corrogate substituent effects (e.g., propylsulfamoyl vs. methylsulfamoyl) on logP and bioavailability.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) .

Q. How can derivatives be designed to enhance metabolic stability?

  • Answer : Strategic modifications include:

  • Trifluoromethyl groups : Improve lipophilicity and oxidative stability (see for analogous compounds).
  • Stereochemical control : Introduce chiral centers to reduce enzymatic degradation.
  • Prodrug strategies : Mask polar groups (e.g., esterification of amides) for sustained release .

Q. What advanced methods analyze stability under physiological conditions?

  • Answer :

  • Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and 40–60°C for 1–4 weeks.
  • HPLC-MS Monitoring : Track degradation products (e.g., hydrolyzed amides or sulfonamides).
  • Kinetic Modeling : Calculate t₁/₂ using Arrhenius plots for shelf-life prediction .

Q. How does the compound’s electronic structure influence its reactivity?

  • Answer :

  • Electron-Withdrawing Groups (EWGs) : The sulfamoyl group (-SO₂NH-) deactivates the phenyl ring, reducing electrophilic substitution.
  • Pyridine Ring : Acts as a weak base (pKa ~3–5), influencing solubility and hydrogen-bonding capacity.
  • Hammett Analysis : Quantify substituent effects using σ values (σₚ for sulfonamide = +0.81) .

Methodological Notes

  • Synthesis : Prioritize regioselective coupling to avoid byproducts (e.g., N- vs. O-acylation).
  • Crystallography : Resolve disorder in flexible propyl chains using anisotropic displacement parameters .
  • Data Reproducibility : Share raw diffraction data (e.g., CIF files) and NMR spectra in supplementary materials .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide
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N-[4-(propylsulfamoyl)phenyl]pyridine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.